Cas no 686780-99-4 (1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)-)

1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)- 化学的及び物理的性質
名前と識別子
-
- 1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)-
- G71539
- 5-(Hexyloxy)isophthalaldehyde
- 686780-99-4
-
- インチ: InChI=1S/C14H18O3/c1-2-3-4-5-6-17-14-8-12(10-15)7-13(9-14)11-16/h7-11H,2-6H2,1H3
- InChIKey: DHKNGYQIUBIIKF-UHFFFAOYSA-N
- ほほえんだ: CCCCCCOC1=CC(=CC(=C1)C=O)C=O
計算された属性
- せいみつぶんしりょう: 234.125594432g/mol
- どういたいしつりょう: 234.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A2421064-1g |
5-(Hexyloxy)isophthalaldehyde |
686780-99-4 | 95% | 1g |
$843.0 | 2024-04-18 | |
Ambeed | A2421064-250mg |
5-(Hexyloxy)isophthalaldehyde |
686780-99-4 | 95% | 250mg |
$311.0 | 2024-04-18 | |
Ambeed | A2421064-100mg |
5-(Hexyloxy)isophthalaldehyde |
686780-99-4 | 95% | 100mg |
$178.0 | 2024-04-18 |
1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)- 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
6. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)-に関する追加情報
Exploring the Properties and Applications of 1,3-Benzenedicarboxaldehyde, 5-(Hexyloxy)- (CAS No. 686780-99-4)
The compound 1,3-benzenedicarboxaldehyde, 5-(hexyloxy)- (CAS No. 686780-99-4) is a fascinating organic molecule with significant potential in various chemical and industrial applications. This compound belongs to the class of aromatic aldehydes, characterized by its benzene ring structure with two aldehyde groups at positions 1 and 3 and a hexyloxy substituent at position 5. Its unique structure endows it with distinct chemical properties, making it a subject of interest in both academic research and industrial development.
Recent studies have highlighted the importance of 1,3-benzenedicarboxaldehyde derivatives in the field of materials science. Researchers have explored its role as a precursor for synthesizing advanced polymers and high-performance materials. For instance, the aldehyde groups in this compound can undergo condensation reactions to form polymeric networks with enhanced mechanical and thermal stability. These materials are being considered for applications in aerospace, automotive industries, and electronics due to their superior properties.
In addition to its role in polymer synthesis, 1,3-benzenedicarboxaldehyde, 5-(hexyloxy)- has shown promise in the field of drug discovery. The hexyloxy substituent introduces hydrophobicity to the molecule, which can be advantageous in designing bioactive compounds with improved pharmacokinetic profiles. Recent research has focused on its potential as a lead compound for developing anti-inflammatory and anticancer agents. The aldehyde groups can serve as reactive sites for further functionalization, enabling the creation of diverse pharmacophores with tailored biological activities.
The synthesis of 1,3-benzenedicarboxaldehyde derivatives has also been optimized in recent years. Traditional methods involving Friedel-Crafts acylation have been supplemented with more efficient catalytic systems that minimize side reactions and improve yield. These advancements have made the production of this compound more feasible on an industrial scale.
Furthermore, 1,3-benzenedicarboxaldehyde has been investigated for its role in organic synthesis as a versatile building block. Its ability to undergo various types of reactions, such as aldol condensation and Michael addition, makes it an invaluable intermediate in constructing complex molecular architectures. Recent studies have demonstrated its utility in synthesizing heterocyclic compounds with potential applications in agrochemicals and pharmaceuticals.
From an environmental perspective, researchers are exploring green chemistry approaches to synthesize 1,3-benzenedicarboxaldehyde derivatives using renewable feedstocks and enzymatic catalysts. These sustainable methods aim to reduce the environmental footprint associated with traditional chemical manufacturing processes.
In conclusion, 1,3-benzenedicarboxaldehyde, 5-(hexyloxy)- (CAS No. 686780-99-4) is a multifaceted compound with vast potential across diverse fields. Its unique chemical structure and reactivity make it an essential component in modern organic synthesis and material science. As research continues to uncover new applications and optimize synthesis routes for this compound, its significance in both academic and industrial settings is expected to grow further.
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